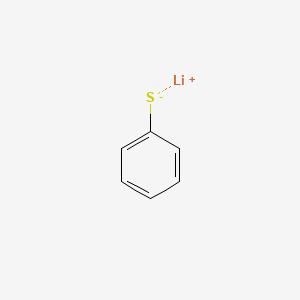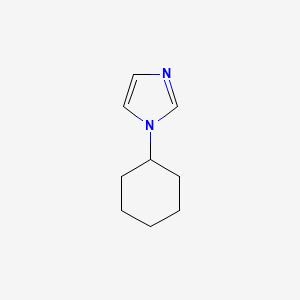
Lithium-Benzolthiolate
Übersicht
Beschreibung
Lithium benzenethiolate is an organolithium compound with the chemical formula C6H5SLi. It is a lithium salt of benzenethiol, where the hydrogen atom of the thiol group is replaced by a lithium ion. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Wissenschaftliche Forschungsanwendungen
Lithium benzenethiolate has several applications in scientific research:
Organic Synthesis: It is used as a reagent for the formation of carbon-sulfur bonds, which are important in the synthesis of various organic compounds.
Material Science: It is used in the preparation of sulfur-containing polymers and materials.
Electrochemistry: Lithium benzenethiolate is investigated as a potential cathode material in lithium-sulfur batteries due to its redox properties
Pharmaceuticals: It is used in the synthesis of sulfur-containing drugs and bioactive molecules.
Wirkmechanismus
Target of Action
Lithium Benzenethiolate is a complex compound with multiple targets of action. Lithium, a component of lithium benzenethiolate, is known to have several targets, including glycogen synthase kinase 3 (gsk-3) and inositol monophosphatase (impa) . These enzymes play crucial roles in various cellular processes, including cell signaling, growth, and differentiation .
Mode of Action
For instance, lithium inhibits GSK-3, a key enzyme involved in various cellular processes . It also interacts with the NMDA receptor, downregulating it and inhibiting the myoinositol second messenger system . In the context of batteries, Lithium Benzenethiolate has been shown to interact with a solid-state electrolyte, Li6.4La3Zr1.4Ta0.6O12 (LLZTO), to prevent the crossover of lithium 1,2-benzenedithiolate (LBDT) in the catholyte to the lithium metal anode in a rechargeable lithium battery .
Biochemical Pathways
Lithium Benzenethiolate may affect several biochemical pathways. Lithium, a component of Lithium Benzenethiolate, is known to influence multiple pathways, including the Wnt/β-catenin, CREB/brain-derived neurotrophic factor (BDNF), nuclear factor (erythroid-derived 2)-like 2 (Nrf2) and toll-like receptor 4 (TLR4)/nuclear factor-κB (NFκB) pathways . These pathways are involved in various cellular processes, including neurogenesis, cytoprotection, synaptic maintenance, antioxidant response, anti-inflammatory response, and protein homeostasis .
Result of Action
Lithium, a component of lithium benzenethiolate, has been shown to have neuroprotective effects, including preserving neuronal function and improving memory in animal models of dementia . It also has effects on neurotransmission and intracellular mechanisms converging towards neuroprotection .
Action Environment
The action, efficacy, and stability of Lithium Benzenethiolate can be influenced by various environmental factors. For instance, the extraction and production of lithium, a component of Lithium Benzenethiolate, have significant environmental impacts, including water and energy consumption, and can lead to soil, water, and air contamination . These factors can potentially affect the availability and quality of Lithium Benzenethiolate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lithium benzenethiolate can be synthesized through the reaction of benzenethiol with lithium metal or lithium hydride. The reaction typically occurs in an aprotic solvent such as tetrahydrofuran (THF) or diethyl ether. The general reaction is as follows:
C6H5SH+Li→C6H5SLi+H2
Alternatively, lithium benzenethiolate can be prepared by the reaction of benzenethiol with a lithium alkyl or lithium aryl compound.
Industrial Production Methods: Industrial production of lithium benzenethiolate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of inert atmosphere and anhydrous conditions is crucial to prevent unwanted side reactions.
Types of Reactions:
- Lithium benzenethiolate can undergo oxidation to form disulfides. For example, it reacts with oxygen or other oxidizing agents to form diphenyl disulfide:
Oxidation: 2C6H5SLi+O2→C6H5SSC6H5+2LiOH
Reduction: It can be reduced back to benzenethiol using reducing agents such as lithium aluminum hydride.
Lithium benzenethiolate can participate in nucleophilic substitution reactions, where it acts as a nucleophile. For instance, it can react with alkyl halides to form thioethers:Substitution: C6H5SLi+R−X→C6H5SR+LiX
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, or other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Aprotic solvents like THF, diethyl ether.
Major Products:
Disulfides: Formed through oxidation.
Thioethers: Formed through nucleophilic substitution.
Vergleich Mit ähnlichen Verbindungen
Lithium Benzenedithiolate: Contains two thiolate groups and is used in similar applications, particularly in battery technology.
Sodium Benzenethiolate: Similar to lithium benzenethiolate but with sodium instead of lithium. It has different solubility and reactivity profiles.
Potassium Benzenethiolate: Another analogous compound with potassium, used in similar synthetic applications.
Uniqueness: Lithium benzenethiolate is unique due to its high reactivity and solubility in organic solvents. Its lithium ion also provides distinct electrochemical properties, making it particularly useful in battery research and other electrochemical applications.
Eigenschaften
IUPAC Name |
lithium;benzenethiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6S.Li/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFQTCRYSOTMDJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)[S-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5LiS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450319 | |
| Record name | Thiophenol lithium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2973-86-6 | |
| Record name | Thiophenol lithium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium thiophenolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does lithium benzenethiolate interact with α,β-unsaturated esters? What are the downstream effects of this interaction?
A1: Lithium benzenethiolate acts as a nucleophilic catalyst in conjugate addition reactions with α,β-unsaturated esters. [, ] This initial addition creates an enolate intermediate, which can then undergo further reactions, such as aldol reactions, leading to the formation of more complex molecules. [] Essentially, lithium benzenethiolate facilitates the construction of new carbon-carbon bonds, expanding the possibilities for organic synthesis.
Q2: Can you provide an example of a specific reaction where lithium benzenethiolate plays a crucial role?
A2: One example is the synthesis of 2-substituted 2-buten-4-olides. [] Lithium benzenethiolate reacts with 2-buten-4-olide in the presence of aldehydes or ketones. This reaction forms α-substituted β-phenylthio-γ-butyrolactones, which can then be transformed into the desired 2-substituted 2-buten-4-olides through a dehydrosulfenylation process. []
Q3: Are there any spectroscopic studies highlighting the reactivity of lithium benzenethiolate?
A3: Yes, studies employing ³¹P NMR have provided evidence for the reactivity of lithium benzenethiolate. [] For instance, in the reaction of 1-Lithio-1-(diethoxyphosphoryl)methyl methyl sulfide with diphenyl disulfide, lithium benzenethiolate is involved in the desulfenylation of a transient intermediate, leading to the formation of diethyl bis-(phenylthio)methyl phosphonate. [] This highlights the role of lithium benzenethiolate in sulfur-transfer reactions.
Q4: How does lithium benzenethiolate interact with enol phosphates of 1,3-dicarbonyl compounds?
A4: Research indicates that lithium benzenethiolate participates in conjugate addition reactions with enol phosphates of 1,3-dicarbonyl compounds. [] While detailed mechanistic studies are limited in the provided abstracts, this interaction likely involves the nucleophilic attack of the thiolate anion on the electrophilic β-carbon of the enol phosphate, similar to its reactivity with α,β-unsaturated esters.
Q5: Are there any notable applications of lithium benzenethiolate in organometallic chemistry?
A5: Lithium benzenethiolate plays a role in synthesizing novel manganese carbene complexes. [] For instance, it reacts with a dicarbonyl(ferrocenylcarbyne)(methylcyclopentadienyl)manganese tetrachloroborate complex, replacing the chlorine ligands and forming carbene complexes with sulfur as a heteroatom adjacent to the carbene carbon. [] These complexes are potentially valuable in various catalytic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















